Penta-O-acetyl Iopamidol-d8 is a synthetic derivative of the contrast agent Iopamidol, which is widely used in medical imaging, particularly in computed tomography (CT) scans. This compound is notable for its deuterated form, which enhances its stability and imaging properties. Penta-O-acetyl Iopamidol-d8 is classified as a iodinated contrast medium, primarily utilized in radiological procedures to improve the visibility of internal structures during imaging.
Iopamidol, the parent compound, is an iodinated non-ionic contrast agent that belongs to the class of iodinated radiopaque agents. It is derived from a phenolic structure modified with acetyl groups and iodine, enhancing its solubility and reducing osmolality compared to older contrast agents. The deuterated version, Penta-O-acetyl Iopamidol-d8, is synthesized to provide specific advantages in imaging applications, such as improved signal intensity and reduced background noise during magnetic resonance imaging (MRI) or other spectroscopic techniques.
The synthesis of Penta-O-acetyl Iopamidol-d8 typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure complete acetylation and deuteration without significant side reactions. The resulting compound is usually purified through column chromatography or recrystallization to achieve high purity levels suitable for medical applications.
Penta-O-acetyl Iopamidol-d8 features a complex molecular structure characterized by multiple acetyl groups attached to the Iopamidol backbone. The incorporation of deuterium atoms enhances its physical properties.
Penta-O-acetyl Iopamidol-d8 can undergo various chemical reactions typical of acetylated compounds:
These reactions are significant in understanding how the compound behaves in biological systems and during imaging procedures. The stability of the acetyl groups is crucial for maintaining its efficacy as a contrast agent.
The mechanism by which Penta-O-acetyl Iopamidol-d8 enhances imaging involves several steps:
Studies have shown that deuteration may improve the pharmacokinetics and biodistribution profile of iodinated contrast agents, leading to enhanced imaging quality and reduced side effects.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm its structure and purity.
Penta-O-acetyl Iopamidol-d8 finds significant use in scientific research and clinical applications:
Penta-O-acetyl Iopamidol-d8 represents a strategically deuterated derivative of the iodinated contrast agent Iopamidol, where eight hydrogen atoms have been replaced by deuterium atoms. This modification occurs specifically at the exchangeable hydrogen sites within the hydroxy groups of the parent molecule's sugar moieties. The comprehensive molecular formula is C27H24D8I3N3O13, resulting in a precise molecular weight of 995.32 g/mol [2] [7]. The deuteration pattern corresponds to the complete substitution of the hydroxy hydrogen atoms in the 1,3-dihydroxypropyl substituents, creating chemically equivalent deuterium atoms that maintain the molecule's stereochemical integrity while introducing distinctive isotopic markers for analytical purposes [6].
The structural core preserves the triiodinated benzene ring essential for X-ray absorption, flanked by two acetyl-protected sugar derivatives and an N-acetylated lactate group. This specific deuteration strategy yields a compound that maintains nearly identical chemical behavior to its non-deuterated counterpart while exhibiting distinct spectroscopic properties essential for trace analysis in complex biological matrices [3]. The acetyl protection groups serve dual purposes: they enhance the compound's stability during synthetic procedures and increase solubility in organic solvents, facilitating chromatographic separation and purification processes [7].
Table 1: Molecular Identity of Penta-O-acetyl Iopamidol-d8 and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Penta-O-acetyl Iopamidol-d8 | Not Available | C27H24D8I3N3O13 | 995.32 |
Iopamidol-d8 | 1795778-90-3 | C17H14D8I3N3O8 | 785.13 |
Iopamidol (parent) | 60166-93-0 | C17H22I3N3O8 | 777.09 |
Iopamidol Impurity A | 60166-98-5 | C14H18I3N3O6 | 705.02 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the molecular structure and deuteration efficiency in Penta-O-acetyl Iopamidol-d8. The characteristic 1H-NMR spectrum exhibits the complete absence of signals corresponding to hydroxy protons (typically observed between 3.0-5.0 ppm in non-deuterated analogs), confirming successful deuteration at these positions [3] [6]. The acetyl protection groups generate distinctive methyl singlet resonances in the range of 1.8-2.3 ppm, integrating for 15 protons, while the methylene and methine protons of the sugar backbones appear as complex multiplet patterns between 3.5-5.5 ppm [5]. The triiodinated aromatic ring exhibits no detectable proton signals due to the heavy atom effect of iodine, though 13C-NMR would reveal characteristic carbon resonances in the 110-160 ppm range corresponding to the benzene ring carbons [3].
Mass spectrometry analysis confirms both molecular identity and deuteration efficiency through high-resolution measurement. The compound exhibits a characteristic mass spectrum with prominent molecular ion clusters centered at m/z 995.32, corresponding to the [M]+ ion, with the expected isotopic distribution pattern reflecting the natural abundance of iodine isotopes (127I, 100%) [3] [7]. The 8 Da mass shift relative to the non-deuterated analog (C27H32I3N3O13, MW 987.32) provides clear evidence of complete deuteration at the specified positions. Fragmentation patterns reveal diagnostic cleavage pathways, including loss of acetyl groups (-60 Da), sequential decarboxylation (-44 Da), and cleavage of the amide bonds, providing structural confirmation through MS/MS analysis [6].
Table 2: Key Spectroscopic Features of Penta-O-acetyl Iopamidol-d8
Analytical Technique | Key Features | Structural Information Confirmed |
---|---|---|
1H-NMR | Absence of OH proton signals (3.0-5.0 ppm) | Complete deuteration at hydroxy positions |
Methyl singlets (1.8-2.3 ppm, 15H) | Presence of five acetyl groups | |
Mass Spectrometry | [M]+ at m/z 995.32 | Molecular weight confirmation |
Isotopic cluster pattern at M+ region | Characteristic iodine signature | |
8 Da mass shift from non-deuterated analog | Deuteration efficiency assessment |
The strategic deuteration of Penta-O-acetyl Iopamidol-d8 induces subtle but analytically significant alterations in molecular dynamics relative to its non-deuterated counterpart. The primary effect stems from the increased atomic mass of deuterium compared to hydrogen, which reduces vibrational frequencies of O-D bonds by a factor of approximately √2 compared to O-H bonds. This phenomenon manifests spectroscopically through a redshift in infrared absorption frequencies, particularly noticeable in the O-D stretching region (2200-2500 cm-1) compared to the O-H stretching region (3200-3600 cm-1) [3]. These vibrational differences, while not altering the covalent bond strengths, slightly influence the compound's solvation dynamics and hydrogen-bonding capabilities in protic solvents [6].
The increased mass of deuterium atoms also affects rotational dynamics and molecular conformation. Molecular modeling suggests a marginally reduced rotation rate around the C-O bonds in the deuterated sugar moieties due to the higher moment of inertia, potentially influencing the molecule's conformational sampling and solvent interaction dynamics [3]. Crystallographic studies of similar compounds indicate that deuteration can induce subtle changes in crystal packing parameters due to differences in atomic scattering factors and nuclear volumes, though the overall molecular conformation remains essentially unchanged [7].
Despite these dynamic differences, the chemical reactivity of the protected derivative remains comparable to its non-deuterated analog. The acetyl groups maintain identical protection chemistry, and the triiodobenzene core exhibits equivalent electronic properties. The key practical difference emerges in chromatographic behavior, where the deuterated compound consistently shows slightly increased retention time in reversed-phase HPLC systems due to the deuterium isotope effect—a phenomenon where the stronger zero-point energy of C-D bonds compared to C-H bonds marginally increases hydrophobicity [3] [6]. This chromatographic separation (typically ΔRt = 0.1-0.3 minutes) enables its use as an ideal internal standard for mass spectrometric quantification of non-deuterated analogs in complex matrices [6].
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Forms
Property | Penta-O-acetyl Iopamidol-d8 | Penta-O-acetyl Iopamidol | Analytical Significance |
---|---|---|---|
Molecular Weight | 995.32 | 987.32 | Mass spectrometric differentiation |
O-X Stretching Frequency | 2200-2500 cm-1 (O-D) | 3200-3600 cm-1 (O-H) | IR spectroscopic distinction |
Retention Time (RP-HPLC) | Slightly increased | Reference value | Chromatographic separation |
Solubility in Chloroform | High (~50 mg/mL) [3] | High | Equivalent sample preparation |
Crystal Density | Marginally higher | Standard | Neutron diffraction applications |
Conformational Flexibility | Slightly reduced rotation | Normal | Minimal effect on reactivity |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3